LogP Comparison: 3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid vs. N-Phenyl Analog
3-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoic acid exhibits a logP of 0.02, indicating balanced hydrophilicity conducive to aqueous solubility and reduced non-specific binding. In contrast, the N-phenyl analog, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, possesses a logP of 1.32, reflecting a >65-fold increase in lipophilicity . This differential impacts passive membrane permeability and off-target promiscuity in cellular assays .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 0.02 |
| Comparator Or Baseline | 3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid: 1.32 |
| Quantified Difference | ΔlogP = 1.30 (target compound is ~20x more hydrophilic) |
| Conditions | Calculated LogP values from Hit2Lead vendor database |
Why This Matters
Procurement decisions for lead optimization must account for logP to control solubility, permeability, and off-target effects; the 0.02 logP of this compound positions it favorably for projects requiring lower lipophilicity.
